![molecular formula C18H19BrClN3O B2934439 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide CAS No. 2319835-74-8](/img/structure/B2934439.png)
5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a pyrazole moiety
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under suitable conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a diketone precursor.
Final Coupling: The final step involves coupling the benzamide core with the pyrazole moiety using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers.
Biological Studies: It is used as a probe to study the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide include:
5-bromo-2-chloropyridine: A simpler analog with similar halogen substitutions.
5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: A compound with a similar halogenated aromatic core but different functional groups.
5-bromo-2-chloropyrimidine: Another analog with a pyrimidine ring instead of a benzamide core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-13-5-6-15(20)14(9-13)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUTYSQLWSUNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2934358.png)
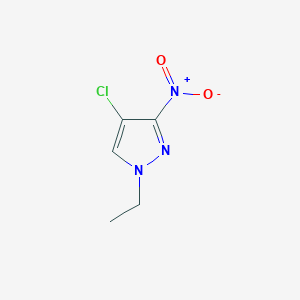
![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)

![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2934366.png)
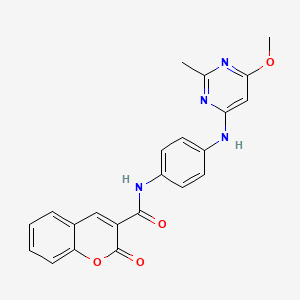
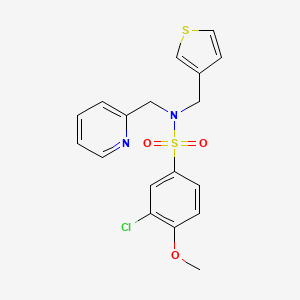
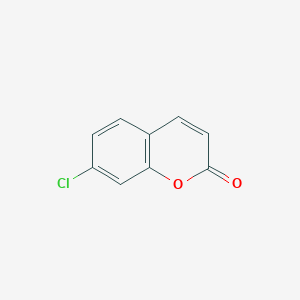
![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
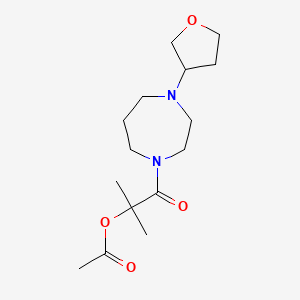
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)
